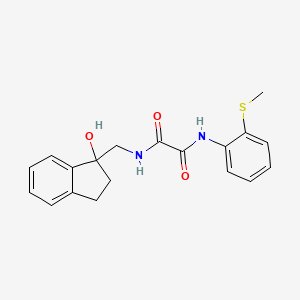

4-氰基-N-(5-(3,4-二甲苯基)-1,3,4-恶二唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

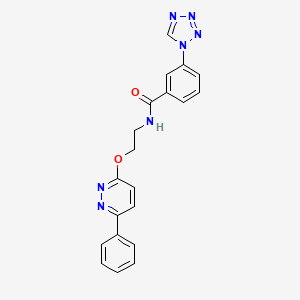

The compound 4-cyano-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a benzamide derivative that is likely to possess interesting chemical and biological properties due to the presence of the 1,3,4-oxadiazole ring and the cyano functional group. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related structures and their reactivity.

Synthesis Analysis

The synthesis of related benzamide derivatives often involves acylation reactions and ring conversion reactions. For instance, N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides were synthesized from 3-(4-carboxy)phenylsydnone using a one-pot ring conversion reaction . Similarly, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides was achieved through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . These methods could potentially be adapted for the synthesis of 4-cyano-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray single crystallography is a common technique used to determine the solid-state properties of benzamide derivatives . The molecular structure of benzamide compounds is often characterized by their hydrogen bonding interactions, which can be examined through UV-Vis absorption and NMR analyses . Theoretical calculations, such as density functional theory (DFT), are also employed to understand the electronic structure and properties of these compounds .

Chemical Reactions Analysis

Benzamide derivatives exhibit a variety of chemical reactions. For example, the reaction of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole with salicylaldehyde leads to the formation of a Schiff base . The reactivity of these compounds can also be modified by introducing different functional groups, as seen in the synthesis of a dimethylamino analogue . The presence of the cyano group in the target compound suggests potential reactivity towards nucleophiles and electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The 1,2,3-oxadiazole ring confers acid/base stability to the molecule . The introduction of substituents such as nitro groups can lead to colorimetric sensing behavior, as observed in the detection of fluoride anions . The compound's reactivity and stability can be further explored through experimental studies and theoretical calculations.

科学研究应用

碱性磷酸酶抑制剂

对双杂环苯甲酰胺的研究证明了它们作为碱性磷酸酶抑制剂的潜力。该研究涉及新型双杂环苯甲酰胺的合成,通过各种分析方法对其结构进行确认,并评估其对碱性磷酸酶的抑制效果。发现这些化合物是有效的抑制剂,一种特定化合物通过非竞争机制表现出显着的抑制作用,形成酶-抑制剂复合物。该研究表明这些分子是正常骨骼和牙齿钙化的无毒药用支架 (Abbasi 等人,2019)。

氟化物阴离子的比色传感

另一项研究集中在合成 N-(氰基(萘-1-基)甲基)苯甲酰胺衍生物,用于氟化物阴离子的比色传感。这项研究重点介绍了这些化合物的固态和溶液相性质,其中一种特定的衍生物在响应氟化物阴离子时表现出剧烈变色,表明其在裸眼检测溶液中的氟化物方面是有效的。这种行为归因于去质子增强的分子内电荷转移机制 (Younes 等人,2020)。

用于薄膜的芳香族聚酰胺

还探索了含有 1,3,4-恶二唑或苯腈单元的新型芳香族聚酰胺的合成和表征,这些聚酰胺在薄膜中具有应用。这些聚合物表现出良好的热稳定性、在某些溶剂中的溶解性,并且能够被铸造成具有显着拉伸强度的薄而柔韧的薄膜。一种聚合物表现出蓝色荧光,表明在材料科学中具有广泛应用的潜力 (Sava 等人,2003)。

抗癌评估

合成了取代的 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺,并评估了它们对各种癌细胞系的抗癌活性。研究发现,大多数化合物表现出中等至优异的抗癌活性,其中一些衍生物显示出比参考药物更高的活性,表明它们有望作为抗癌剂 (Ravinaik 等人,2021)。

属性

IUPAC Name |

4-cyano-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c1-11-3-6-15(9-12(11)2)17-21-22-18(24-17)20-16(23)14-7-4-13(10-19)5-8-14/h3-9H,1-2H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQGDJCSEIYGLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Chloromethyl)phenoxy]acetamide](/img/structure/B2552183.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2552186.png)

![2-(1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2552187.png)

![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2552189.png)

![N-(3-chloro-2-methylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2552190.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-fluoro-4-(methylsulfanyl)phenyl]amino}acetamide](/img/structure/B2552194.png)

![2-[(4-Fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2552195.png)

![2-(3,5-difluorobenzyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2552197.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2552199.png)

![2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2552202.png)